(1S)-1-(2-Methylcyclohexyl)ethanamine

Description

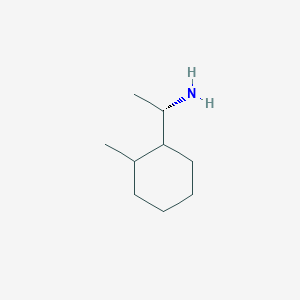

(1S)-1-(2-Methylcyclohexyl)ethanamine is a chiral amine with a cyclohexane backbone substituted by a methyl group at the 2-position and an ethanamine moiety at the 1-position. Its stereochemistry (S-configuration) plays a critical role in its physicochemical and biological properties. The compound’s molecular formula is C₉H₁₉N, with a molecular weight of 141.26 g/mol. Its structure combines the rigidity of the cyclohexyl ring with the flexibility of the ethylamine chain, making it a versatile scaffold in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

(1S)-1-(2-methylcyclohexyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYXVEVQBRCEKX-MGURRDGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCC1[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Methylcyclohexyl)ethanamine typically involves the following steps:

Cyclohexane Derivative Preparation: The starting material, 2-methylcyclohexanone, is prepared through the methylation of cyclohexanone.

Reductive Amination: The 2-methylcyclohexanone undergoes reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Various amine derivatives.

Substitution Products: Compounds with different nucleophilic groups replacing the ethanamine side chain.

Scientific Research Applications

(1S)-1-(2-Methylcyclohexyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Methylcyclohexyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1S)-1-(2-Methylcyclohexyl)ethanamine with structurally related ethanamine derivatives, focusing on substituents, stereochemistry, and properties inferred from the evidence.

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Substituent Effects on Reactivity and Solubility :

- The methylcyclohexyl group in the target compound enhances lipophilicity compared to phenyl or pyridinyl substituents (e.g., Rivastigmine, LogP ~2.1 ). Cyclohexenyl analogs (e.g., 2-(1-Cyclohexenyl)ethylamine) exhibit lower molecular weight (125.21 vs. 141.26 g/mol) and higher water solubility due to reduced steric hindrance .

- Aromatic vs. Aliphatic Substituents : Methoxyphenyl derivatives (e.g., (1S)-1-(4-Methoxyphenyl)ethanamine ) show increased polarity from the methoxy group, improving solubility but reducing membrane permeability compared to aliphatic cyclohexyl analogs.

Stereochemical Influence: The S-configuration in this compound and (S)-1-(2-Methoxyphenyl)ethanamine is critical for enantioselective interactions, such as binding to chiral receptors or catalysts. This contrasts with non-chiral analogs like 2-(1-Cyclohexenyl)ethylamine, which lack stereochemical complexity .

Biological and Pharmacological Potential: Rivastigmine and Tacrine (cited in ) demonstrate that ethanamine derivatives with aromatic/heterocyclic substituents are effective acetylcholinesterase inhibitors. The target compound’s cyclohexyl group may confer similar CNS activity but with improved metabolic stability due to reduced π-π interactions.

Synthetic and Analytical Methods :

- Derivatives like those in were characterized using NMR, IR, and UV-Vis spectroscopy , which are applicable to the target compound. Computational tools (e.g., density-functional theory ) can predict thermodynamic properties (e.g., atomization energies) when experimental data are unavailable.

- Crystallographic software (SHELX ) is essential for resolving stereochemistry in chiral amines like the target compound.

Research Findings and Data Gaps

- Physical Properties : Experimental data for this compound (e.g., melting point, solubility) are absent in the evidence. However, analogs like 2-(1-Cyclohexenyl)ethylamine provide benchmarks (e.g., LogP = 1.38 ).

- Biological Activity: No direct studies on the target compound were found, but structural parallels to Rivastigmine and cytotoxic ADCs suggest CNS and anticancer applications warranting further investigation.

- Computational Predictions : Density-functional methods could model its electronic structure and reactivity, though validation via experimental spectroscopy (e.g., IR ) is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.